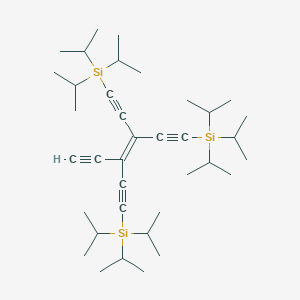

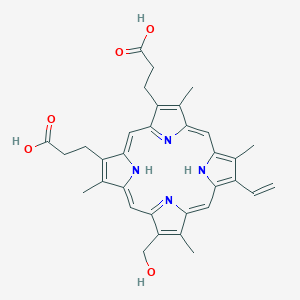

![molecular formula C12H13N3 B176227 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine CAS No. 131084-32-7](/img/structure/B176227.png)

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

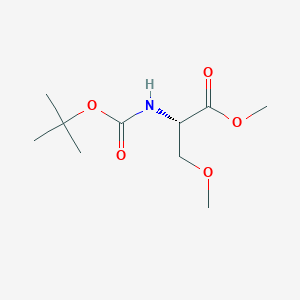

“3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine” is a chemical compound. It is related to 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate, which is used in the treatment or prophylaxis of substance addiction or inflammation .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized from indole or 5-alkoxyindoles and N-substituted piperidin-4-ones in methanol in the presence of potassium hydroxide .

Molecular Structure Analysis

The molecular structure of related compounds has been studied. For instance, compound D2AAK1_3, a modification of the lead structure D2AAK1, was found to have a non-planar conformation .

科学的研究の応用

Kinase Inhibition

The heterocyclic compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, similar to pyrazolo[3,4-b]pyridine, has potential applications in the design of kinase inhibitors. Kinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to modulate signal transduction pathways. The pyrazolo[3,4-b]pyridine scaffold, by analogy, has demonstrated versatility in binding to kinases in multiple modes, making it a foundational element for the development of selective kinase inhibitors. This adaptability is attributed to its ability to form a hydrogen bond donor-acceptor pair, common among kinase inhibitors, particularly at the hinge region of the enzyme. The pyrazolo[3,4-b]pyridine and related structures, by extension, are elaborated to form additional interactions in the kinase pocket, enhancing potency and selectivity (Wenglowsky, 2013).

Anti-inflammatory Activity

Compounds containing the tetrahydropyridinyl motif have been explored for their anti-inflammatory properties. Substituted tetrahydropyrimidine derivatives, for instance, have shown promising in vitro anti-inflammatory activity. These compounds were synthesized and characterized, revealing potent anti-inflammatory effects comparable to standard drugs. This suggests the potential of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine and related structures in developing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Versatile Scaffold for Drug Discovery

The pyrrolidine ring, including structures incorporating the tetrahydropyridinyl moiety, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold offers significant advantages, such as efficient exploration of pharmacophore space due to sp3-hybridization and contribution to the stereochemistry of molecules. This highlights the importance of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine as a versatile building block in the design of novel biologically active compounds with potential selectivity and specificity for therapeutic targets (Li Petri et al., 2021).

Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, have showcased a wide range of functionalities in organic synthesis, catalysis, and drug development. By extension, the incorporation of the tetrahydropyridinyl group into heterocyclic N-oxides could further enhance their utility in these fields, offering new avenues for the development of versatile synthetic intermediates and biologically significant compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

特性

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-3,5,8,13,15H,4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZWZATUUDPCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564420 |

Source

|

| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

131084-32-7 |

Source

|

| Record name | 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)

![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)